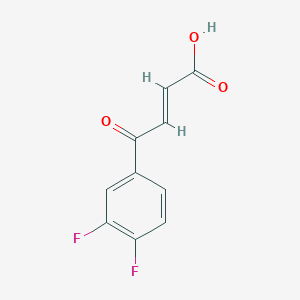

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DFBOA can be achieved from Succinic anhydride and 1,2-Difluorobenzene . The synthesis methods and the antimicrobial activities of these derivatives have been explored, providing valuable insights for pharmaceutical research.Molecular Structure Analysis

The molecular structure of DFBOA has been extensively studied. Techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze its structural and vibrational characteristics. These studies contribute to understanding the molecular structure, vibrational wavenumbers, and stability of these molecules, which is essential in materials science and molecular engineering.Chemical Reactions Analysis

DFBOA and its derivatives have been studied for their potential applications in various scientific research fields including biochemistry, pharmacology, and organic chemistry. Research has highlighted the potential of certain derivatives of DFBOA in nonlinear optical applications. Studies on molecular docking, vibrational, structural, electronic, and optical properties of these compounds suggest they could be candidates for nonlinear optical materials.Physical And Chemical Properties Analysis

DFBOA is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 276.16 g/mol and a melting point of 196-198°C.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid derivatives are valuable as building blocks in synthesizing biologically active compounds. A method combining microwave assistance and ytterbium triflate catalyst has been developed for the efficient synthesis of these compounds from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in 52-75% isolated yields (Tolstoluzhsky et al., 2008).

Inhibitors of Kynurenine-3-Hydroxylase

Derivatives of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, which are among the most effective known so far. These compounds have shown potential as neuroprotective agents (Drysdale et al., 2000).

Antimicrobial Activity

Compounds derived from 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial properties. Novel heterocyclic compounds such as pyridazinones and thiazoles derivatives have been synthesized using this acid as a key material, demonstrating antimicrobial activities (El-Hashash et al., 2014).

Analgesic and Antibacterial Properties

Derivatives of this acid, such as 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides, have been synthesized and found to have analgesic and antibacterial activities. Some of these compounds have activities comparable to or exceeding those of reference drugs, with low toxicities (Bykov et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Using 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid, various novel heterocyclic compounds have been synthesized, showing promising antibacterial activities. These compounds include aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).

Synthesis of Complexes with Transition Metal Ions

Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been synthesized, characterized by different physico-chemical methods, and studied for their thermal and magnetic properties (Ferenc et al., 2017).

Interaction with DNA and Antitumor Activity

Compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have been synthesized, characterized, and found to effectively interact with DNA. They also demonstrate significant antitumor and antioxidant activities, indicating their potential in cancer treatment (Sirajuddin et al., 2015).

Safety And Hazards

The safety data sheet for 3,4-Difluorophenyl isocyanate, a related compound, indicates that it is combustible, harmful if swallowed, and may cause skin and eye irritation . It is also harmful if inhaled and may cause respiratory irritation . These precautions may also apply to DFBOA, but specific safety data for DFBOA was not found in the search results.

Propriétés

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIUAVCQAVVOW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)

![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)

![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)

![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)

![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)

![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)